Vinylphosphonic acid
Overview
Description
Vinylphosphonic acid (VPA) is a monomer that can be polymerized to produce poly(vinylphosphonic acid) (PVPA), a polymer with high molecular weight and interesting properties due to its acidic functionality. PVPA and its derivatives, such as poly(vinylphosphonates) and poly(vinylphosphine oxides), have gained importance in various applications due to their unique properties .
Synthesis Analysis
The synthesis of PVPA is typically achieved through free radical polymerization at elevated temperatures, around 80°C. This process results in a high-molecular-weight polymer, as indicated by static light scattering measurements. The polymerization of VPA proceeds via cyclopolymerization of its anhydride as an intermediate . Additionally, graft copolymers with PVPA side chains can be synthesized by anionic polymerization of diethyl vinylphosphonate initiated from lithiated polysulfones, followed by the cleavage of ester functions .
Molecular Structure Analysis
The microstructure of PVPA has been studied using high-resolution NMR spectroscopy, revealing an almost atactic configuration with the presence of head-to-head and tail-to-tail links. The fraction of these links has been quantitatively determined to be 23.5% of all links . Solid-state NMR studies under fast magic-angle spinning have provided insights into the structure and local proton mobility of PVPA, showing that P-OH protons are mobile at elevated temperatures and contribute to proton conductivity .
Chemical Reactions Analysis
PVPA forms interpolymer complexes with poly(vinylpyridine)s in ethanol/water solutions, with the yield and composition of the complex depending on the feed composition. These complexes exhibit strong interactions between PVPA and poly(vinylpyridine)s, which may raise their glass transition temperatures above degradation temperatures . PVPA also reacts with metal oxides to form polyelectrolyte cements, with the structure and properties of these cements being influenced by the reactivity of the phosphonic acid groups .
Physical and Chemical Properties Analysis
PVPA behaves as a monoprotic acid, with titration curves indicating its acidic nature. The polymer's acidity and microstructure significantly affect its physical properties, such as proton conductivity, which is influenced by the presence of phosphonic acid anhydride . The mechanical properties and thermal stability of PVPA-based materials have been explored, showing that PVPA can form mechanically strong and flexible membranes with high proton conductivity, even under nominally dry conditions . Additionally, PVPA has been used in bone regeneration applications due to its ability to promote significant bone formation, as evidenced by in vivo implantation studies .
Scientific Research Applications
1. Polymer Synthesis and Applications Vinylphosphonic acid (VPA) is primarily used in the synthesis of polymers with unique properties. Poly(vinylphosphonic acid) (PVPA) and its derivatives, such as poly(vinylphosphonates) and poly(vinylphosphine oxides), are functional synthetic polymers with increasing importance in various applications. These polymers exhibit interesting properties due to the presence of acidic functionality. PVPA and its copolymers are notable for their electrical conductivity, thermal, chemical, and mechanical resistance. They have been identified as potential materials for bone tissue engineering and in developing bone tissue scaffolds due to their strong binding to calcium in natural bone, which inhibits osteoclast activity (Macarie & Ilia, 2010). Additionally, the synthesis of PVPA involves free radical polymerization, which has been studied to understand its microstructure and acidity (Bingöl et al., 2006).
2. Application in Fuel Cell Membranes Another significant application of PVPA is in the creation of fuel cell membranes. These membranes are made by grafting PVPA side chains onto polysulfones, resulting in mechanically strong and flexible membranes with high proton conductivities. This application is vital in the field of energy, especially for fuel cells operating under dry conditions (Parvole & Jannasch, 2008).
3. Thermal Degradation Studies Research has also focused on the thermal degradation of PVPA, which is essential for understanding its stability and life cycle in various applications. Studies combining techniques like TGA/FTIR have been conducted to identify volatile products evolved during degradation and propose mechanisms for the degradation process (Jiang et al., 1999).
4. Corrosion Inhibition Properties PVPA has been investigated for its corrosion inhibition properties. Homopolymers of vinylphosphonic acid and its copolymers demonstrate promising anticorrosion properties in aqueous solutions, making them suitable for protecting metal surfaces (Macarie et al., 2017).
5. Biomedical Applications In the biomedical field, PVPA has been explored for use in bone regeneration. Studies have shown that PVPA, when immobilized in chitosan, can promote significant bone formation, demonstrating its potential for use in bone tissue engineering (Abueva & Lee, 2014).
6. Synthesis and Characterization for Specific Applications Research on VPA also includes the synthesis and characterization of copolymers for specific applications like indium adsorption, highlighting its versatility (Kwak et al., 2012).
Safety And Hazards
VPA may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Adjustable lubrication aims to achieve active control of the relative motion of the friction interface, providing a new idea for intelligent operation . A new phenomenon of sudden changes of friction coefficient (COF) in the poly (vinylphosphoric acid) (PVPA) superlubricity system by mixing different lubricants, was found in this study .
properties
IUPAC Name |
ethenylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-99-0 | |
Record name | Poly(vinylphosphonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40862745 | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphosphonic acid | |
CAS RN |
1746-03-8, 27754-99-0 | |
Record name | Vinylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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